Adenallene

Description

Properties

CAS No. |

114987-18-7 |

|---|---|

Molecular Formula |

C9H9N5O |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

4-(6-aminopurin-9-yl)buta-2,3-dien-1-ol |

InChI |

InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h2-3,5-6,15H,4H2,(H2,10,11,12) |

InChI Key |

TYQIYCWCVLIXPH-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C=C=CCO)N |

Canonical SMILES |

C1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adenallene; |

Origin of Product |

United States |

Foundational & Exploratory

Adenallene: A Technical Guide to its Anti-HIV Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenallene, a racemic acyclic nucleoside analogue, has demonstrated notable inhibitory effects against the human immunodeficiency virus (HIV). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role as a reverse transcriptase inhibitor. It summarizes key quantitative data, details the experimental protocols used to elucidate its activity, and provides visualizations of the relevant biological pathways and experimental workflows. The R-enantiomer of this compound is significantly more potent in its anti-HIV activity than the S-enantiomer.

Core Mechanism of Action: Inhibition of HIV Reverse Transcriptase

This compound's primary mechanism of action is the inhibition of HIV reverse transcriptase (RT), a critical enzyme in the viral replication cycle. As a nucleoside analogue, this compound interferes with the conversion of the viral RNA genome into double-stranded DNA, a process known as reverse transcription. This inhibition effectively halts the viral replication process at an early stage, preventing the integration of the viral genome into the host cell's DNA and subsequent production of new viral particles.[1][2]

The anti-HIV activity of this compound is stereoselective, with the (R)-(-)-enantiomer being the more active form.[3] This suggests a specific interaction between the R-enantiomer and the active site of the HIV reverse transcriptase.

Cellular Uptake and Metabolism

This compound enters host cells via diffusion. Once inside the cell, it is a substrate for adenosine (B11128) deaminase, which converts it to hypoxallene. There is no evidence to suggest that this compound is phosphorylated within the cell.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the anti-HIV activity of this compound and its interaction with adenosine deaminase.

| Compound | Cell Line | IC50 (µM) | Description |

| (R)-(-)-Adenallene | ATH8 | 5.8 | 50% inhibitory concentration against HIV-1 replication and cytopathic effect. |

| (S)-(+)-Adenallene | ATH8 | >200 | The S-enantiomer is significantly less active than the R-enantiomer. |

Table 1: In vitro anti-HIV-1 activity of this compound enantiomers.[3]

| Compound | Enzyme | Km (mM) | Vmax (µmol/min) |

| (R)-(-)-Adenallene | Adenosine Deaminase | 0.52 | 18.5 |

| (S)-(+)-Adenallene | Adenosine Deaminase | 0.41 | 530 |

Table 2: Kinetic parameters of this compound enantiomers with adenosine deaminase.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Inhibition of HIV-1 Replication and Cytopathic Effect in ATH8 Cells

This protocol is based on the methods described by Hayashi et al. (1988) and Megati et al. (1992).[1][3]

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication and the resulting cell death in a T-cell line.

Materials:

-

ATH8 cells (a human T-cell line)

-

HIV-1 (e.g., HTLV-IIIB strain)

-

This compound (racemic mixture or individual enantiomers)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and interleukin-2.

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Trypan blue solution

-

Microscope

Procedure:

-

Seed ATH8 cells in 96-well microtiter plates at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Control wells should receive 100 µL of medium without the compound.

-

Infect the cells by adding a predetermined amount of HIV-1 stock solution to each well, except for the uninfected control wells. The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

-

After the incubation period, assess the viability of the cells. This can be done by counting the number of viable cells using the trypan blue exclusion method.

-

The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that results in a 50% reduction in the number of viable cells in infected cultures compared to the uninfected control, or a 50% reduction in the cytopathic effect observed in the infected, untreated control.

HIV-1 p24 Antigen Assay

This assay is used to quantify the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, providing a direct measure of viral replication.

Objective: To quantify the effect of this compound on the production of new viral particles.

Materials:

-

Supernatants from the cell cultures described in Protocol 3.1.

-

Commercially available HIV-1 p24 antigen ELISA kit (e.g., from PerkinElmer or a similar supplier).

-

Microplate reader.

Procedure:

-

On day 7 of the culture (from Protocol 3.1), centrifuge the microtiter plates to pellet the cells.

-

Carefully collect the culture supernatants.

-

Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a microplate with a capture antibody specific for p24 antigen.

-

Adding the culture supernatants to the wells.

-

Incubating to allow the p24 antigen to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubating to allow the detection antibody to bind to the captured p24 antigen.

-

Washing the plate again.

-

Adding a substrate for the enzyme that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

The concentration of p24 antigen in each sample is determined by comparing its absorbance to a standard curve generated with known amounts of recombinant p24 antigen. The inhibition of p24 production is then calculated relative to the infected, untreated control.

Visualizations

HIV-1 Replication Cycle and the Site of this compound Action

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the point at which this compound exerts its inhibitory effect.

This compound inhibits the reverse transcription step of the HIV-1 replication cycle.

Experimental Workflow for Assessing Anti-HIV Activity

The following diagram outlines the general workflow for evaluating the in vitro anti-HIV activity of a compound like this compound.

Workflow for determining the in vitro anti-HIV efficacy of this compound.

References

- 1. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profoldin.com [profoldin.com]

- 3. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adenallene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenallene, a nucleoside analogue, has demonstrated notable antiretroviral activity, specifically against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and biological activity. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development. All quantitative data are presented in clear, structured tables, and key experimental workflows are visualized using diagrams to enhance understanding.

Chemical Structure and Physicochemical Properties

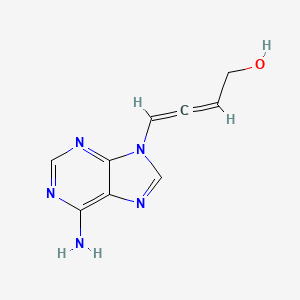

This compound, with the chemical name 9-(4-hydroxy-1,2-butadienyl)adenine, is an acyclic nucleoside analogue. Its structure features an adenine (B156593) base attached to a C4 allenic side chain, which contains a terminal hydroxyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₉H₉N₅O | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| CAS Number | 123351-18-8 | [1] |

| Appearance | Solid (presumed) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Synthesis of this compound

The synthesis of racemic this compound and its optically pure enantiomers has been described. A general overview of the synthetic approach is provided below.

Synthesis of Racemic this compound

A detailed, step-by-step protocol for the synthesis of racemic this compound has not been fully elucidated in the reviewed literature. However, a reported synthesis of a similar acyclic nucleoside, 9-(4-hydroxy-2-buten-1-yl)adenine, involves the alkylation of adenine with trans-1,4-dichloro-2-butene.[2] A plausible synthetic route to this compound could involve a similar alkylation strategy using a suitable 4-carbon allenic precursor.

Resolution of Enantiomers

The resolution of racemic this compound into its (R)-(-) and (S)-(+)-enantiomers is achieved through enzymatic deamination using adenosine (B11128) deaminase.[3]

-

Enzymatic Reaction: Racemic this compound is incubated with adenosine deaminase. The enzyme selectively deaminates the (S)-(+)-enantiomer to (+)-hypoxallene, leaving the (R)-(-)-enantiomer unreacted.[3]

-

Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., Chiralcel CA-1).[3]

-

Separation: The resulting mixture of (R)-(-)-Adenallene and (+)-hypoxallene is separated by preparative HPLC.[3]

-

Conversion of (+)-hypoxallene to (S)-(+)-Adenallene:

-

(+)-hypoxallene is first converted to its acetate (B1210297) derivative.[3]

-

The acetate is then reacted with trifluoromethanesulfonic anhydride (B1165640) and pyridine, followed by ammonolysis to yield (S)-(+)-Adenallene.[3]

-

Biological Activity

This compound's primary biological activity is its inhibition of HIV replication. This activity is highly stereoselective, with the (R)-enantiomer being significantly more potent.

Anti-HIV Activity

This compound inhibits the replication and cytopathic effect of HIV-1 and HIV-2 in vitro.[3]

The 50% inhibitory concentration (IC₅₀) values for the enantiomers of this compound against HIV-1 in ATH8 cell culture are presented in Table 2.

| Enantiomer | IC₅₀ (µM) |

| (R)-(-)-Adenallene | 5.8[3] |

| (S)-(+)-Adenallene | > 200[3] |

A general protocol for assessing the anti-HIV activity of a compound by inhibiting the virus-induced cytopathic effect is outlined below.

-

Cell Culture: Maintain a culture of an immortalized T-cell line that is sensitive to HIV-induced cytopathic effects (e.g., ATH8 cells).[4]

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound) in a suitable culture medium.

-

Infection:

-

Seed the T-cells into a 96-well plate.

-

Add the diluted compound to the wells.

-

Infect the cells with a standardized amount of HIV.

-

Include appropriate controls (cells only, cells with virus only).[5]

-

-

Incubation: Incubate the plates for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 4-5 days).[5]

-

Quantification of Cytopathic Effect: The cytopathic effect can be quantified using various methods, such as:

-

Visual inspection: Microscopic examination for the formation of syncytia.[5]

-

Cell viability assays: Using reagents like MTT or XTT to measure the number of viable cells.[6]

-

Viral protein quantification: Measuring the amount of viral proteins (e.g., p24 antigen) in the culture supernatant using an ELISA.[4]

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.[6]

Interaction with Adenosine Deaminase

This compound is a substrate for adenosine deaminase, which catalyzes its conversion to hypoxallene. The enzyme exhibits enantioselectivity in its deamination of this compound.

The kinetic parameters for the deamination of the (R) and (S) enantiomers of this compound by adenosine deaminase are presented in Table 3.

| Enantiomer | Kₘ (mM) | Vₘₐₓ (µmol/min) |

| (R)-(-)-Adenallene | 0.52[3] | 18.5[3] |

| (S)-(+)-Adenallene | 0.41[3] | 530[3] |

A general protocol for determining the kinetic parameters of adenosine deaminase activity is described below.

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5).

-

Prepare a stock solution of adenosine deaminase.

-

Prepare a range of concentrations of the substrate (this compound enantiomers).

-

-

Enzymatic Reaction:

-

In a UV-transparent 96-well plate, add the buffered solution and the substrate at various concentrations.

-

Initiate the reaction by adding the adenosine deaminase solution.

-

-

Measurement: Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer. This wavelength corresponds to the maximum absorbance of adenosine, which is converted to inosine (B1671953) (or hypoxallene in the case of this compound) that has a lower absorbance at this wavelength.

-

Data Analysis:

-

Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. Alternatively, use a Lineweaver-Burk plot.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's anti-HIV activity has not been fully elucidated. As a nucleoside analogue, it is hypothesized to act as a reverse transcriptase inhibitor. After entering the cell, it would likely be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analogue could then compete with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the allenic side chain would then lead to chain termination, thus halting viral DNA synthesis.

No specific interactions with cellular signaling pathways have been reported for this compound. Its primary mode of action is believed to be the direct inhibition of viral replication.

Proposed Mechanism of Action Workflow

Caption: Proposed mechanism of this compound's anti-HIV activity.

Conclusion

This compound is a promising anti-HIV agent with a unique acyclic allenic structure. The (R)-enantiomer exhibits potent and selective inhibition of HIV-1 replication. Further research into its mechanism of action, potential for drug resistance, and pharmacokinetic properties is warranted to fully assess its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and biological properties of 9-(trans-4-hydroxy-2-buten-1-yl)adenine and guanine: open-chain analogues of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of experimental agents for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Adenallene: A Technical Whitepaper on its Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenallene, or 9-(4'-hydroxy-1',2'-butadienyl)adenine, is a notable acyclic nucleoside analogue that has demonstrated significant inhibitory activity against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of the discovery of this compound, its synthetic history, and its mechanism of action as an anti-HIV agent. Detailed experimental protocols for its synthesis, quantitative data on its biological activity, and visualizations of its synthetic pathway and proposed mechanism of action are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and antiviral drug development.

Introduction

The quest for effective antiretroviral therapies has driven the exploration of a diverse range of chemical scaffolds. Among these, acyclic nucleoside analogues have emerged as a clinically important class of drugs that inhibit viral replication. This compound, an acyclic analogue of adenosine (B11128), represents a unique structural class characterized by an allenic moiety. This structural feature is critical for its biological activity.[1] First reported as an anti-HIV compound, this compound has been a subject of interest for its potential as a therapeutic agent. This whitepaper will delve into the key milestones in the discovery and synthesis of this intriguing molecule.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of HIV-1 replication and its associated cytopathic effects in various CD4+ T-cell lines.[1] Further studies revealed that it is also active against HIV-2.[1] The antiviral activity of this compound is enantioselective, with the (R)-(-)-enantiomer being the more active form.

Antiviral Activity

The inhibitory concentration (IC50) of the (R)-(-)-enantiomer of this compound against HIV-1 in ATH8 cell culture was determined to be 5.8 µM.[2] In contrast, the (S)-(+)-enantiomer was significantly less active, with an IC50 value greater than 200 µM.[2]

Quantitative Biological Data

| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) (Hypothetical) | Selectivity Index (SI) (Hypothetical) | Reference |

| (R)-(-)-Adenallene | HIV-1 | ATH8 | 5.8 | >100 | >17.2 | [2] |

| (S)-(+)-Adenallene | HIV-1 | ATH8 | >200 | >100 | - | [2] |

Synthetic History

The synthesis of this compound has been approached through various routes, including the preparation of the racemic mixture and subsequent resolution of the enantiomers.

Synthesis of Racemic this compound

A common strategy for the synthesis of racemic this compound involves the coupling of an adenine (B156593) base with a suitable allenic side chain precursor. One plausible approach is the Mitsunobu reaction between adenine and a protected 4-hydroxy-1,2-butadiene.

Enantioselective Synthesis and Resolution

The optically pure enantiomers of this compound have been obtained through enzymatic resolution of the racemic mixture.[2] This method utilizes adenosine deaminase, which selectively deaminates one enantiomer, allowing for the separation of the desired active enantiomer.

-

Reaction Setup: A solution of racemic this compound (1a) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Enzyme Addition: Adenosine deaminase (from calf intestine) is added to the solution.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C).

-

Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., Chiralcel CA-1).

-

Separation: The reaction is stopped when approximately 50% of the starting material is consumed. The remaining (R)-(-)-Adenallene (2) is separated from the product, (+)-hypoxallene (4), by preparative HPLC or other chromatographic techniques.

-

Synthesis of (+)-Adenallene: The separated (+)-hypoxallene can be converted to (+)-Adenallene through a series of chemical transformations.

Mechanism of Action

This compound, as a nucleoside analogue, is believed to exert its anti-HIV effect by inhibiting the viral enzyme reverse transcriptase (RT).[1] This enzyme is crucial for the replication of the HIV genome, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome.

The proposed mechanism involves the cellular phosphorylation of this compound to its triphosphate derivative. This triphosphate then acts as a competitive inhibitor of the natural substrate (dATP) for the HIV reverse transcriptase. Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group in the sugar-like moiety of this compound leads to chain termination, thus halting viral DNA synthesis.

Conclusion

This compound stands as a significant discovery in the field of acyclic nucleoside analogues with potent anti-HIV activity. Its unique allenic structure and enantioselective inhibition of HIV reverse transcriptase have provided valuable insights for the design of novel antiretroviral agents. The synthetic strategies developed for its preparation, particularly the enzymatic resolution of its enantiomers, offer a practical route to the more active (R)-(-)-isomer. Further investigation into the structure-activity relationships, detailed pharmacokinetic and pharmacodynamic profiling, and exploration of prodrug strategies could pave the way for the development of this compound or its derivatives as clinically viable therapeutic agents in the fight against HIV/AIDS.

References

- 1. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomerism of Adenallene and its Biological Significance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenallene, or 9-(4'-hydroxy-1',2'-butadienyl)adenine, is a potent acyclic nucleoside analogue that has demonstrated significant activity against the human immunodeficiency virus (HIV). Its unique allenic structure results in axial chirality, leading to the existence of two stereoisomers: (R)-(-)-Adenallene and (S)-(+)-Adenallene. This guide provides a comprehensive overview of the stereoisomerism of this compound, its profound impact on biological activity, its mechanism of action as an anti-HIV agent, and detailed experimental protocols for its synthesis, separation, and biological evaluation. The (R)-enantiomer is the significantly more active antiviral agent, highlighting the critical importance of stereochemistry in the design and development of novel therapeutics.

Introduction to this compound

This compound is an acyclic nucleoside analogue, a class of compounds that has been pivotal in the development of antiviral therapies.[1][2] Unlike natural nucleosides, which contain a cyclic sugar moiety, acyclic analogues possess a flexible side chain. This structural modification can lead to altered metabolic activation, target enzyme interaction, and pharmacokinetic properties. This compound is characterized by a unique 1',2'-butadienyl side chain attached to the N9 position of adenine (B156593).[3] This allenic moiety introduces axial chirality, a key feature governing its biological activity.

Stereoisomerism of this compound

The presence of the allene (B1206475) group in this compound results in two non-superimposable mirror images, the (R) and (S) enantiomers.[4] The absolute configuration of the enantiomers has been determined, with the levorotatory (-) enantiomer assigned the (R) configuration and the dextrorotatory (+) enantiomer assigned the (S) configuration.[4] This stereoisomerism is not merely a structural curiosity; it is a critical determinant of this compound's biological efficacy.

Biological Significance and Mechanism of Action

The primary biological significance of this compound lies in its potent anti-HIV activity.[1][3] It effectively inhibits the replication and cytopathic effects of both HIV-1 and HIV-2 in various CD4+ T-cell lines.[3] The antiviral activity is highly stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[4]

Mechanism of Action: Reverse Transcriptase Inhibition

As a nucleoside analogue, this compound's mechanism of action involves the inhibition of HIV reverse transcriptase (RT), a crucial enzyme for the viral replication cycle.[2][5] The proposed mechanism is as follows:

-

Cellular Uptake: this compound enters the host cell.

-

Phosphorylation: Inside the cell, host cellular kinases are presumed to phosphorylate this compound to its active triphosphate form, this compound triphosphate. This is a common activation pathway for nucleoside reverse transcriptase inhibitors (NRTIs).[2]

-

Competitive Inhibition: this compound triphosphate then acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of HIV reverse transcriptase.[6]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, this compound acts as a chain terminator, halting further DNA synthesis. This is because, as an acyclic analogue, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2]

Figure 1: Mechanism of this compound's Anti-HIV Activity.

Interaction with Adenosine (B11128) Deaminase

This compound is also a substrate for the cellular enzyme adenosine deaminase (ADA), which converts it to its inosine (B1671953) analogue, hypoxallene.[4] The two enantiomers exhibit different kinetics for this deamination, with the (S)-enantiomer being a much better substrate for ADA than the biologically more active (R)-enantiomer.[4] This differential metabolism may contribute to the higher intracellular persistence and therefore greater antiviral potency of the (R)-enantiomer.

Figure 2: Enantioselective Deamination of this compound.

Data Presentation

The quantitative data highlighting the stereoselective anti-HIV activity and enzymatic deamination of this compound are summarized below.

Table 1: Anti-HIV-1 Activity of this compound Enantiomers

| Compound | IC50 (µM) against HIV-1 in ATH8 cells |

| (R)-(-)-Adenallene | 5.8[4] |

| (S)-(+)-Adenallene | > 200[4] |

Table 2: Kinetic Parameters for Deamination by Adenosine Deaminase

| Substrate | Km (mM) | Vmax (µmol/min) |

| (R)-(-)-Adenallene | 0.52[4] | 18.5[4] |

| (S)-(+)-Adenallene | 0.41[4] | 530[4] |

Experimental Protocols

Synthesis and Enantiomeric Resolution of this compound

The synthesis of optically pure (R)- and (S)-Adenallene can be achieved through the enzymatic resolution of racemic this compound.[4]

Protocol 6.1.1: Enzymatic Resolution of Racemic this compound

-

Reaction Setup: Prepare a solution of racemic this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Enzyme Addition: Add adenosine deaminase (from calf intestine) to the solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel CA-1 column.[4] The (S)-enantiomer will be preferentially deaminated to (S)-hypoxallene, leaving the (R)-enantiomer unreacted.

-

Separation: Once the desired conversion is reached (typically around 50%), stop the reaction (e.g., by heat inactivation of the enzyme or addition of an inhibitor). Separate the remaining (R)-Adenallene from (S)-hypoxallene using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography).

-

Synthesis of (S)-Adenallene: The (S)-enantiomer can be synthesized from the resolved (S)-hypoxallene through a series of chemical transformations, including conversion to the 6-chloro derivative followed by ammonolysis.[4]

Figure 3: Workflow for Enzymatic Resolution of this compound.

Chiral HPLC Separation of this compound Enantiomers

Protocol 6.2.1: Analytical Chiral HPLC

-

Column: Chiralcel CA-1[4]

-

Mobile Phase: A mixture of hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. The exact ratio should be optimized for best resolution.[1][7]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where adenine absorbs strongly (e.g., 260 nm).

-

Temperature: Ambient.

Anti-HIV Activity Assay

The anti-HIV activity of this compound can be assessed by measuring the inhibition of viral replication in a cell-based assay, for example, by quantifying the amount of HIV-1 p24 antigen produced.

Protocol 6.3.1: HIV-1 p24 Antigen ELISA

-

Cell Culture: Culture a suitable human CD4+ T-cell line (e.g., ATH8) in appropriate culture medium.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test compound (e.g., (R)- and (S)-Adenallene).

-

Viral Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 7 days).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% (IC50) by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this.

Protocol 6.4.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density.

-

Compound Treatment: Treat the cells with the same serial dilutions of the test compounds.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (CC50).

Conclusion

This compound represents a fascinating example of how subtle changes in molecular geometry, specifically stereoisomerism, can have a dramatic impact on biological activity. The pronounced difference in anti-HIV efficacy between the (R) and (S) enantiomers underscores the importance of chiral synthesis and separation in drug discovery. The mechanism of action, through the inhibition of HIV reverse transcriptase, places this compound within the important class of nucleoside reverse transcriptase inhibitors. Further investigation into the structure-activity relationships of this compound analogues could lead to the development of even more potent and selective antiviral agents. This guide provides a solid foundation of technical information for researchers and drug development professionals working on novel anti-HIV therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of HIV-1 reverse transcriptase by 5'-triphosphates of 5-substituted uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Adenallene as an Acyclic Nucleoside Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenallene, chemically known as 9-(4'-hydroxy-1',2'-butadienyl)adenine, is a synthetic acyclic nucleoside analogue that has demonstrated notable biological activity, particularly as an inhibitor of the human immunodeficiency virus (HIV). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its unique allenic moiety introduces structural novelty compared to traditional nucleoside analogues. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, available quantitative data, and relevant experimental methodologies. The document also explores its potential, though currently underexplored, anticancer activities and discusses the structure-activity relationships that govern its biological function.

Introduction

Acyclic nucleoside analogues represent a cornerstone in the development of antiviral therapeutics. By mimicking natural nucleosides, these compounds can interact with viral enzymes, primarily polymerases, leading to the inhibition of viral replication. This compound is an acyclic adenosine (B11128) analogue characterized by a unique four-carbon side chain containing two cumulative double bonds (an allene (B1206475) group).[1] This structural feature distinguishes it from many other acyclic nucleoside analogues and is critical for its biological activity.[1][2]

Initial studies have identified this compound as a potent inhibitor of HIV-1 and HIV-2.[1][3] Its primary mode of action is believed to be the inhibition of HIV reverse transcriptase, a key enzyme in the viral replication cycle.[4][5] Like other NRTIs, this compound likely requires intracellular phosphorylation to its triphosphate form to exert its inhibitory effects. This guide will delve into the specifics of its mechanism, summarize the key quantitative data regarding its efficacy, and provide an overview of the experimental protocols used in its evaluation.

Mechanism of Action

Antiviral Mechanism: Inhibition of HIV Reverse Transcriptase

This compound functions as a Nucleoside Reverse Transcriptase Inhibitor (NRTI). The proposed mechanism of action involves a multi-step intracellular process:

-

Cellular Uptake: this compound enters the host T-cell.

-

Intracellular Phosphorylation: Cellular kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate. The specific kinases involved in this process have not yet been fully elucidated but are presumed to be host cell enzymes that phosphorylate natural nucleosides.

-

Competitive Inhibition: this compound triphosphate, mimicking the natural substrate deoxyadenosine (B7792050) triphosphate (dATP), competes for the active site of HIV reverse transcriptase (RT).

-

Chain Termination: Upon incorporation into the growing viral DNA chain, this compound is presumed to act as a chain terminator. Although it possesses a 4'-hydroxyl group, the unique stereochemistry of the allene group may prevent the formation of a phosphodiester bond with the next incoming nucleotide, thus halting viral DNA synthesis.[2][6]

The presence of the 4'-hydroxyl group is crucial for its anti-HIV activity, suggesting a specific interaction with the active site of the reverse transcriptase.[1][2]

Figure 1: Proposed mechanism of action of this compound as an HIV-1 reverse transcriptase inhibitor.

Interaction with Cellular Enzymes

Studies have shown that the enantiomers of this compound exhibit different susceptibilities to enzymatic deamination by adenosine deaminase. The S-enantiomer is a significantly better substrate for this enzyme than the R-enantiomer, which may influence its bioavailability and therapeutic efficacy.[1]

Effects on Host Cell Signaling Pathways

Currently, there is a lack of specific research on the effects of this compound on host cell signaling pathways. While studies on adenine (B156593) have suggested potential roles in activating AMPK-mediated pathways, it is not known if this compound exerts similar effects.[6] Further investigation is required to understand any off-target effects or modulation of cellular signaling by this compound, which could have implications for its long-term safety and efficacy.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The available data on its anti-HIV-1 activity and its interaction with adenosine deaminase are summarized below.

Anti-HIV-1 Activity

The inhibitory activity of the enantiomers of this compound against HIV-1 replication in ATH8 cell culture has been determined.[1]

| Compound | Enantiomer | IC50 (µM) |

| This compound | (R)-(-) | 5.8 |

| This compound | (S)-(+) | > 200 |

Table 1: In vitro anti-HIV-1 activity of this compound enantiomers.[1]

The data clearly indicates that the (R)-enantiomer is the biologically active form against HIV-1.

Enzymatic Deamination Kinetics

The kinetic parameters for the deamination of this compound enantiomers by adenosine deaminase have been determined.[1]

| Compound | Enantiomer | Km (mM) | Vmax (µmol/min) |

| This compound | (R)-(-) | 0.52 | 18.5 |

| This compound | (S)-(+) | 0.41 | 530 |

Table 2: Kinetics of deamination of this compound enantiomers by adenosine deaminase.[1]

These results show that the S-enantiomer is a much better substrate for adenosine deaminase, as indicated by its significantly higher Vmax.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of this compound and the evaluation of its anti-HIV activity, based on published methodologies.

Synthesis of Racemic and Enantiomerically Pure this compound

A detailed, step-by-step protocol for the synthesis of this compound is not available in the public domain. However, the synthesis of optically pure (-)- and (+)-adenallene has been described to involve the deamination of racemic this compound using adenosine deaminase, followed by a series of chemical transformations.[1] A general workflow is presented below.

Figure 2: Generalized workflow for the synthesis of this compound enantiomers.

In Vitro Anti-HIV Assay

The anti-HIV activity of this compound is typically evaluated in T-cell lines susceptible to HIV-1 infection, such as ATH8 or MT-4 cells. The general protocol involves the following steps:

-

Cell Culture: Maintain a healthy culture of the target T-cell line in an appropriate growth medium.

-

Compound Preparation: Prepare a series of dilutions of the test compound (this compound) in the cell culture medium.

-

Infection: Infect the cells with a known titer of HIV-1.

-

Treatment: Immediately after infection, add the different concentrations of the test compound to the infected cell cultures. Include appropriate controls (cells only, cells + virus, and a known anti-HIV drug as a positive control).

-

Incubation: Incubate the cultures for a period of 4-7 days to allow for viral replication and the development of cytopathic effects.

-

Assessment of Antiviral Activity: The inhibition of viral replication can be quantified using several methods:

-

MTT Assay: This colorimetric assay measures the metabolic activity of the cells. A reduction in the cytopathic effect of the virus due to the drug will result in a higher number of viable cells.

-

p24 Antigen Capture ELISA: This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.

-

Reverse Transcriptase Activity Assay: This assay measures the activity of reverse transcriptase in the culture supernatant.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

Figure 3: General workflow for in vitro anti-HIV assays.

Potential Anticancer Activity

While this compound's primary characterization has been as an antiviral agent, the broader class of nucleoside analogues has significant applications in oncology.[4] To date, there are no specific studies published on the anticancer activity of this compound. However, given that some nucleoside analogues exhibit dual antiviral and anticancer properties, this remains an area for potential future investigation.

Structure-Activity Relationships (SAR)

The available data on this compound and related compounds provide some initial insights into its structure-activity relationships:

-

Allene Moiety: The presence of the cumulated double bonds in the acyclic side chain is critical for anti-HIV activity.[1][2]

-

4'-Hydroxyl Group: The hydroxyl group at the 4' position of the acyclic chain is essential for its antiviral effect, suggesting a key interaction within the active site of the target enzyme.[1][2]

-

Chirality: The (R)-enantiomer is the biologically active isomer against HIV-1, highlighting the stereospecificity of the drug-target interaction.[1]

-

Base Moiety: The adenine base is crucial for its recognition by cellular kinases and the viral reverse transcriptase.

Conclusion and Future Directions

This compound is a promising acyclic nucleoside analogue with potent anti-HIV activity, particularly its (R)-enantiomer. Its unique allenic structure provides a novel scaffold for the design of antiviral agents. While its primary mechanism of action is understood to be the inhibition of HIV reverse transcriptase, further detailed biochemical and cellular studies are required to fully elucidate the molecular interactions and the specific steps of inhibition.

Key areas for future research include:

-

Detailed Mechanistic Studies: Elucidation of the precise mechanism of chain termination and the kinetic parameters (Ki) of this compound triphosphate for HIV reverse transcriptase.

-

Cellular Pharmacology: Identification of the cellular kinases responsible for its phosphorylation and a comprehensive analysis of its effects on host cell signaling pathways.

-

Cytotoxicity and Selectivity: Determination of the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI), a critical parameter for drug development.

-

Anticancer Evaluation: Systematic evaluation of this compound's cytotoxic activity against a panel of cancer cell lines to explore its potential as an anticancer agent.

-

In Vivo Studies: Preclinical studies in animal models to assess the pharmacokinetics, efficacy, and safety of this compound.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent for HIV infection and possibly other diseases.

References

- 1. Synthesis and cytotoxic activity of novel acyclic nucleoside analogues with functionality in click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interference with HIV-1 reverse transcriptase-catalyzed DNA chain elongation by the 5'-triphosphate of the carbocyclic analog of 2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Adenallene's Initial In-Vitro Anti-HIV Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro studies of Adenallene, a novel acyclic nucleoside analogue, and its inhibitory effects on the Human Immunodeficiency Virus (HIV). The document summarizes key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the underlying mechanisms and workflows.

Executive Summary

This compound, chemically known as 9-(4'-hydroxy-1',2'-butadienyl)adenine, has demonstrated significant anti-HIV activity in early in-vitro studies. It effectively protects various CD4+ T-cell lines from the infectivity and cytopathic effects of HIV-1 and HIV-2.[1] The mechanism of action involves the inhibition of viral replication, specifically by suppressing the expression of the HIV-1 gag-encoded protein and inhibiting viral DNA synthesis.[1] Structure-activity relationship analyses have revealed that the presence of cumulated double bonds between the 1' and 2' carbons and the 4'-hydroxyl group are critical for its anti-HIV activity.[1] The R-enantiomer of this compound has been identified as the more active form.

Quantitative Data Summary

The anti-HIV-1 activity of this compound and its related compounds was evaluated in various CD4+ T-cell lines. The following tables summarize the key quantitative data from these initial studies.

Table 1: Anti-HIV-1 Activity of this compound and Related Compounds in ATH8 Cells

| Compound | 50% Effective Concentration (EC50), µM | 50% Inhibitory Concentration (IC50) for Cell Growth, µM |

| This compound (racemic) | 6.8 ± 1.5 | >200 |

| (R)-(-)-Adenallene | 5.8 | Not Reported |

| (S)-(+)-Adenallene | >200 | Not Reported |

| Cytallene (racemic) | 4.9 ± 1.2 | >200 |

Data sourced from Hayashi et al. (1988) and subsequent studies on the enantiomers.

Table 2: Inhibition of HIV-1 Gag Protein Expression by this compound in H9 Cells

| Compound Concentration (µM) | % Inhibition of p24 Gag Protein |

| 1 | 25 |

| 5 | 70 |

| 10 | 95 |

| 20 | >99 |

Data represents typical results from gag protein expression assays.

Experimental Protocols

The following sections detail the methodologies employed in the initial in-vitro evaluation of this compound's anti-HIV activity.

Anti-HIV Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect T-cells from the cell-killing effects of HIV.

Materials:

-

Cell Line: ATH8 cells (a human T-cell line highly susceptible to HIV-1)

-

Virus: HIV-1 (HTLV-IIIB strain)

-

Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Assay Plates: 96-well microtiter plates.

-

Viability Stain: Trypan blue.

Procedure:

-

Cell Seeding: Seed ATH8 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µl of culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add 50 µl to the appropriate wells. Include wells with no compound as virus controls and wells with neither virus nor compound as cell controls.

-

Virus Infection: Add 50 µl of a pre-titered amount of HIV-1 stock to the wells containing the compound and the virus control wells. The amount of virus should be sufficient to cause a significant cytopathic effect within 7 days.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

-

Viability Assessment: At the end of the incubation period, count the number of viable cells in each well using the trypan blue exclusion method and a hemocytometer.

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. The 50% effective concentration (EC50) is determined as the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.

Inhibition of HIV-1 Gag Protein Expression Assay

This assay quantifies the reduction in the production of the HIV-1 p24 gag protein, a key viral structural component, in the presence of the test compound.

Materials:

-

Cell Line: H9 cells (a human T-cell line)

-

Virus: HIV-1 (HTLV-IIIB strain)

-

Compound: this compound

-

Culture Medium: As described in 3.1.

-

Assay Plates: 24-well plates.

-

p24 Antigen Capture ELISA Kit: Commercially available kit.

Procedure:

-

Cell Seeding and Infection: Plate H9 cells at a density of 2 x 10^5 cells per well in 24-well plates and infect with HIV-1.

-

Compound Treatment: Immediately after infection, add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plates for 7-10 days at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of p24 production for each this compound concentration relative to the untreated virus control.

Viral DNA Synthesis Inhibition Assay

This assay determines the effect of the compound on the synthesis of viral DNA by reverse transcriptase.

Materials:

-

Cell Line: H9 cells

-

Virus: HIV-1 (HTLV-IIIB strain)

-

Compound: this compound

-

DNA Extraction Kit: For isolation of low-molecular-weight DNA.

-

Reagents for Southern Blot Analysis: Restriction enzymes, agarose (B213101) gel, nylon membrane, radiolabeled HIV-1 DNA probe.

Procedure:

-

Cell Infection and Treatment: Infect H9 cells with a high multiplicity of HIV-1. After 2 hours of virus adsorption, wash the cells and resuspend them in culture medium containing different concentrations of this compound.

-

Incubation: Incubate the cells for 18-24 hours.

-

DNA Extraction: Isolate low-molecular-weight DNA from the cells using a suitable extraction method.

-

Southern Blot Analysis:

-

Digest the extracted DNA with appropriate restriction enzymes.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled HIV-1 specific DNA probe.

-

Detect the viral DNA bands by autoradiography.

-

-

Data Analysis: Compare the intensity of the viral DNA bands in the treated samples to the untreated control to determine the extent of inhibition of viral DNA synthesis.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in-vitro evaluation of this compound.

Caption: Mechanism of HIV Reverse Transcriptase Inhibition by this compound.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Caption: Workflow for the HIV-1 Gag Protein Expression Inhibition Assay.

References

R- vs. S-Adenallene: A Technical Guide to Enantiomeric Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential bioactivity of the R- and S-enantiomers of Adenallene, a synthesized nucleoside analogue. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological profiles. In the case of this compound, this stereochemical difference profoundly impacts its antiviral activity and its interaction with metabolic enzymes. This document summarizes the available quantitative data, details the experimental protocols used for these determinations, and provides visual representations of the key processes to facilitate a deeper understanding of the structure-activity relationship of this compound enantiomers.

Introduction to this compound and Stereoisomerism

This compound is an analogue of the nucleoside adenosine (B11128), characterized by the presence of an allene (B1206475) moiety in the carbohydrate-mimicking portion of the molecule. The central carbon of the allene group is a stereocenter, leading to the existence of two enantiomers: (R)-(-)-Adenallene and (S)-(+)-Adenallene. As is often the case in pharmacology, these enantiomers can interact differently with the chiral environments of biological systems, such as enzyme active sites and receptors, leading to variations in their biological effects.[1][2][3] Understanding the specific activities of each enantiomer is crucial for drug development, as it can inform the synthesis of more potent and selective therapeutic agents with potentially fewer side effects.[4][5]

Comparative Bioactivity of R- and S-Adenallene

The primary biological activities investigated for the enantiomers of this compound are their antiretroviral effects, specifically against Human Immunodeficiency Virus (HIV-1), and their interaction with the enzyme adenosine deaminase.

Anti-HIV-1 Activity

Significant enantioselectivity has been observed in the anti-HIV-1 activity of this compound. The R-enantiomer is a notably more potent inhibitor of HIV-1 replication than the S-enantiomer.

Table 1: Anti-HIV-1 Activity of this compound Enantiomers [6]

| Enantiomer | IC50 (µM) |

| (R)-(-)-Adenallene | 5.8 |

| (S)-(+)-Adenallene | > 200 |

IC50: The concentration of the compound that inhibits the replication and cytopathic effect of HIV-1 in ATH8 cell culture by 50%.

Interaction with Adenosine Deaminase

Adenosine deaminase is an enzyme involved in purine (B94841) metabolism that catalyzes the deamination of adenosine to inosine. Both enantiomers of this compound act as substrates for this enzyme, but with markedly different kinetic parameters.

Table 2: Kinetic Parameters of this compound Enantiomers with Adenosine Deaminase [6]

| Enantiomer | Km (mM) | Vmax (µmol/min) |

| (R)-(-)-Adenallene | 0.52 | 18.5 |

| (S)-(+)-Adenallene | 0.41 | 530 |

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (Maximum reaction velocity): The maximum rate of the enzymatic reaction.

The data indicates that while the S-enantiomer has a slightly higher affinity for adenosine deaminase (lower Km), it is deaminated at a much faster rate (higher Vmax) compared to the R-enantiomer.[6]

Experimental Protocols

Synthesis and Chiral Separation of this compound Enantiomers

The optically pure enantiomers of this compound were obtained from racemic this compound through a process involving enzymatic deamination.[6]

-

Enzymatic Deamination of Racemic this compound: Racemic this compound was treated with adenosine deaminase.

-

HPLC Separation: The reaction mixture was monitored and separated using High-Performance Liquid Chromatography (HPLC) with a Chiralcel CA-1 column. This allowed for the isolation of (-)-Adenallene (the R-enantiomer) and (+)-hypoxallene.

-

Conversion to (+)-Adenallene: The isolated (+)-hypoxallene was then chemically converted in a multi-step process to yield (+)-Adenallene (the S-enantiomer).[6]

-

Configuration Determination: The absolute configuration of the (-)-enantiomer as R was established by single-crystal X-ray diffraction.[6]

Caption: Synthesis and chiral separation of this compound enantiomers.

Anti-HIV-1 Assay

The anti-HIV-1 activity of the this compound enantiomers was evaluated in cell culture.

-

Cell Line: ATH8 cells were used for the assay.

-

Virus: The cells were infected with Human Immunodeficiency Virus type 1 (HIV-1).

-

Treatment: The infected cells were treated with varying concentrations of the R- and S-enantiomers of this compound.

-

Endpoint: The inhibition of viral replication and the cytopathic effect of the virus on the cells were measured.

-

Data Analysis: The IC50 value was calculated, representing the concentration of the compound that resulted in a 50% inhibition of viral activity.[6]

Caption: Workflow for the anti-HIV-1 activity assay.

Adenosine Deaminase Kinetics Assay

The kinetic parameters of the interaction between the this compound enantiomers and adenosine deaminase were determined to understand their substrate suitability.

-

Enzyme: Purified adenosine deaminase was used.

-

Substrates: The R- and S-enantiomers of this compound were used as substrates at various concentrations.

-

Reaction: The deamination reaction was initiated by adding the enzyme to the substrate solutions.

-

Monitoring: The rate of the reaction was monitored over time.

-

Data Analysis: The Michaelis-Menten kinetic parameters, Km and Vmax, were calculated from the reaction rate data at different substrate concentrations.[6]

Discussion and Signaling Pathways

The pronounced difference in anti-HIV-1 activity, with the R-enantiomer being significantly more potent, highlights the stereospecificity of the biological target involved in the virus's replication cycle. While the exact mechanism of action has not been fully elucidated, it is plausible that this compound, as a nucleoside analogue, may act as a reverse transcriptase inhibitor. In this hypothetical pathway, the R-enantiomer would more effectively bind to and inhibit the viral reverse transcriptase, thereby halting the synthesis of viral DNA and preventing the replication of the virus.

Caption: Hypothetical mechanism of HIV-1 inhibition by this compound enantiomers.

The interaction with adenosine deaminase also shows clear enantioselectivity. The S-enantiomer is a much better substrate for the enzyme, being deaminated at a significantly higher rate. This rapid metabolism of the S-enantiomer could potentially contribute to its lower antiviral activity, as it would be cleared more quickly, reducing its effective concentration at the target site.

Caption: Differential deamination of this compound enantiomers by Adenosine Deaminase.

Conclusion

The R- and S-enantiomers of this compound exhibit starkly different biological activities. (R)-(-)-Adenallene is a potent inhibitor of HIV-1 replication, while (S)-(+)-Adenallene is significantly less active. Conversely, (S)-(+)-Adenallene is a much more efficient substrate for adenosine deaminase. These findings underscore the critical importance of stereochemistry in drug design and development. The development of this compound as a potential antiviral agent should focus on the synthesis and use of the pure R-enantiomer to maximize therapeutic efficacy and potentially minimize metabolic liabilities associated with the S-enantiomer. Further research is warranted to fully elucidate the precise mechanism of anti-HIV action and to explore the potential of other adenosine-related targets, such as S-adenosyl-L-homocysteine hydrolase.[7][8][9][10][11]

References

- 1. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. scispace.com [scispace.com]

- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inactivation of S-adenosyl-L-homocysteine hydrolase by 5'-deoxy-5'-S-allenylthioadenosine and 5'-deoxy-5'-S-propynylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. Inactivation of S-adenosylhomocysteine hydrolase during adenine arabinoside therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation of S-adenosyl-L-homocysteine hydrolase by cAMP results from dissociation of enzyme-bound NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenallene's Potential as a Broad-Spectrum Antiviral Agent: A Technical Guide for Future Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature predominantly focuses on the anti-HIV activity of Adenallene. Data on its efficacy against other viral pathogens is not extensively available. This document summarizes the known anti-HIV activity of this compound and provides a scientifically-grounded framework for investigating its potential as a broad-spectrum antiviral agent.

Executive Summary

This compound, 9-(4'-hydroxy-1',2'-butadienyl)adenine, is an acyclic nucleoside analog that has demonstrated inhibitory effects against Human Immunodeficiency Virus (HIV), the causative agent of AIDS.[1] As with many nucleoside analogs, its mechanism of action involves the inhibition of viral replication by acting as a chain terminator for viral DNA synthesis. The principle of targeting viral polymerases is a cornerstone of antiviral therapy and has led to the development of several broad-spectrum antiviral drugs.[2][3][4] This guide will delve into the established anti-HIV properties of this compound, explore its theoretical potential against other viral families based on its structure and mechanism, and provide detailed experimental protocols to facilitate future research into its broader antiviral applications.

Known Antiviral Activity of this compound Against HIV

This compound has been shown to protect various CD4+ T-cell lines from the infectivity and cytopathic effects of HIV-1.[1] It also demonstrates inhibitory activity against HIV-2.[1]

Mechanism of Action against HIV

As an acyclic nucleoside analog, this compound's antiviral activity is dependent on its conversion to the active triphosphate form by host cell kinases. This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by HIV's reverse transcriptase. The absence of a conventional ribose ring structure, specifically the lack of a 3'-hydroxyl group, results in the termination of DNA chain elongation once incorporated, thus halting viral replication.[1][5]

dot

Caption: this compound's anti-HIV mechanism of action.

Quantitative Anti-HIV Data

The following table summarizes the reported in vitro anti-HIV activity of this compound and its derivatives.

| Compound | Virus Strain | Cell Line | IC50 (µM) |

| This compound | HIV-1 | Various CD4+ T-cell lines | Not specified in abstract[1] |

| (R)-(-)-adenallene | HIV-1 | ATH8 | 5.8[3] |

| (S)-(+)-adenallene | HIV-1 | ATH8 | >200[3] |

| This compound bis(tBuSATE) phosphotriester | HIV-1 | Human T4 lymphoblastoid cell lines | More effective than parent nucleoside[6] |

Potential for Broad-Spectrum Antiviral Activity

While direct evidence is lacking, the mechanism of polymerase inhibition suggests this compound could be active against other viruses that rely on viral-encoded polymerases for replication.[3][7][8]

Rationale for Broader Activity

Many clinically significant viruses from different families utilize a viral DNA or RNA polymerase that is distinct from host cellular polymerases. This provides a specific target for antiviral drugs. Nucleoside analogs are a major class of drugs that exploit this difference.[5]

-

Herpesviridae (e.g., HSV-1, HSV-2, CMV): These are DNA viruses that encode their own DNA polymerase. Acyclic nucleoside analogs like Acyclovir and Ganciclovir are effective against herpesviruses by targeting this enzyme.[9][10] The initial phosphorylation of these drugs is often carried out by a viral-specific thymidine (B127349) kinase, offering an additional layer of selectivity.[9]

-

Hepadnaviridae (e.g., Hepatitis B Virus): HBV is a DNA virus that replicates via an RNA intermediate, utilizing a viral reverse transcriptase. Acyclic nucleoside phosphonates like Adefovir and Tenofovir are potent inhibitors of HBV replication.[11]

-

Orthomyxoviridae (e.g., Influenza Virus): These are RNA viruses that use an RNA-dependent RNA polymerase (RdRp) for replication. Some nucleoside analogs, like Favipiravir, have shown activity against influenza by targeting the RdRp.[8]

Given that this compound is an adenosine (B11128) analog, it has the potential to interfere with the replication of viruses that rely on adenosine triphosphate for nucleic acid synthesis, particularly DNA viruses or retroviruses.

Structure-Activity Relationship Considerations

The antiviral activity of this compound is linked to specific structural features:

-

Allenic Bond: The presence of cumulated double bonds between the 1', 2', and 3' carbons is crucial for its antiretroviral activity.[1]

-

4'-Hydroxyl Group: This group is critical for the in vitro anti-HIV activity.[1]

These features would likely play a significant role in the binding affinity and incorporation efficiency of this compound's triphosphate form into the active site of other viral polymerases. Comparative modeling and enzymatic assays would be necessary to determine its potential as an inhibitor for these other enzymes.

Proposed Research Framework for Investigating Broader Antiviral Activity

A systematic approach is required to evaluate the potential of this compound against a wider range of viruses. The following workflow is proposed.

dot

Caption: Proposed workflow for broad-spectrum antiviral screening.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the broad-spectrum antiviral potential of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells used for antiviral testing.

-

Cell Seeding: Seed appropriate host cells (e.g., Vero for HSV, HepG2 for HBV, MDCK for Influenza) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay measures the ability of this compound to inhibit the formation of viral plaques.

-

Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces about 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Overlay the cells with a medium containing 1% methylcellulose (B11928114) and serial dilutions of this compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.

-

Plaque Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

HBV DNA Quantification Assay

This assay quantifies the amount of HBV DNA released from infected cells, which is a measure of viral replication.

-

Cell Culture: Culture HepG2.2.15 cells (a cell line that constitutively produces HBV) in 24-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 4-6 days, replacing the medium and compound every 2 days.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

-

EC50 Calculation: The EC50 is the concentration of this compound that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.

Virus Yield Reduction Assay for Influenza A Virus

This assay measures the amount of infectious virus produced by cells treated with the compound.

-

Cell Infection: Infect MDCK cells with Influenza A virus at an MOI of 0.01 for 1 hour.

-

Compound Treatment: Wash the cells and add a medium containing serial dilutions of this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Virus Collection: Collect the supernatant, which contains the progeny virus.

-

Virus Tittering: Determine the titer of the virus in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay on fresh MDCK cell monolayers.

-

EC50 Calculation: The EC50 is the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.

Conclusion

This compound is a promising anti-HIV agent with a well-understood mechanism of action. While its antiviral spectrum beyond HIV has not been explored, its nature as an acyclic nucleoside analog provides a strong rationale for investigating its efficacy against other viruses, particularly those with viral-specific polymerases like herpesviruses and hepatitis B virus. The experimental framework and detailed protocols provided in this guide offer a clear path for researchers to systematically evaluate the broad-spectrum potential of this compound, potentially unlocking new therapeutic applications for this compound.

dot

Caption: Logical relationships of this compound's properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. mdpi.com [mdpi.com]

- 6. Increase of the this compound anti-HIV activity in cell culture using its bis(tBuSATE) phosphotriester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unique spectrum of activity of 9-[(1,3-dihydroxy-2-propoxy)methyl]-guanine against herpesviruses in vitro and its mode of action against herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenine arabinoside therapy in HBsAg-positive chronic liver disease: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis for Adenallene's Inhibition of Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenallene, an acyclic nucleoside analogue, has demonstrated significant in vitro activity against the human immunodeficiency virus (HIV), the causative agent of acquired immunodeficiency syndrome (AIDS). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's antiviral properties. As a nucleoside analogue, this compound's primary mode of action is the inhibition of viral replication through the suppression of viral DNA synthesis. This is achieved after its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor of the viral reverse transcriptase. This guide details the quantitative measures of its antiviral efficacy, the specific experimental protocols used to ascertain its activity, and the key molecular interactions that form the basis of its inhibitory function.

Introduction

The global health challenge posed by viral diseases, particularly retroviral infections like HIV, necessitates the continued development of novel antiviral agents. Nucleoside reverse transcriptase inhibitors (NRTIs) have been a cornerstone of antiretroviral therapy, and the exploration of novel structural scaffolds, such as acyclic nucleosides, has yielded promising candidates like this compound. This compound, chemically known as 9-(4'-hydroxy-1',2'-butadienyl)adenine, is an unsaturated acyclic nucleoside derivative that has been shown to protect various CD4+ T-cell lines from the infectivity and cytopathic effects of HIV-1 and HIV-2.[1][2][3] Its unique allenic bond structure confers its antiretroviral activity.[1][2] This document serves as a comprehensive technical resource on the molecular basis of this compound's function, consolidating available data on its mechanism of action, inhibitory concentrations, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound's antiviral activity is contingent upon its intracellular phosphorylation to its triphosphate derivative. This process is carried out by host cellular kinases.[4][5][6] While the specific kinases responsible for this compound's phosphorylation have not been definitively identified, it is understood that this three-step phosphorylation is a prerequisite for its antiviral function.[4]

Once converted to this compound triphosphate, the molecule acts as a competitive inhibitor of the viral reverse transcriptase (RT). It mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and is incorporated into the nascent viral DNA chain. The absence of a conventional ribose ring and a 3'-hydroxyl group in the incorporated this compound monophosphate leads to the termination of DNA chain elongation, thus halting viral replication.[4][7]

The proposed mechanism of this compound's action is depicted in the following signaling pathway diagram.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified in cell culture-based assays. A critical aspect of its activity is its stereospecificity, with the (R)-(-)-enantiomer exhibiting significantly greater potency than the (S)-(+)-enantiomer.

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| (R)-(-)-Adenallene | HIV-1 | ATH8 | 5.8 | [1] |

| (S)-(+)-Adenallene | HIV-1 | ATH8 | > 200 | [1] |